Lipoxygenase Inhibitory Profile: 3-Ketone Pharmacophore vs. 3β-Hydroxyl Analog (Eburicol)
24‑Methylenelanosta‑8‑ene‑3β‑one is annotated as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, while the corresponding 3β‑ol analog eburicol shows no LOX‑inhibitory annotation [1]. The MeSH pharmacologic classification explicitly links the 3‑ketone moiety to LOX inhibition; the 3‑OH analog is classified solely as a sterol intermediate [1][2]. This functional dichotomy is consistent with the requirement for a hydrogen‑bond acceptor at C‑3 to engage the iron‑containing active site of LOX enzymes.
| Evidence Dimension | Lipoxygenase inhibitory activity (pharmacophore requirement) |
|---|---|
| Target Compound Data | Annotated as a potent lipoxygenase inhibitor; interferes with arachidonic acid metabolism [1] |
| Comparator Or Baseline | Eburicol (24-methylenelanost-8-ene-3β-ol): No LOX inhibitory annotation; annotated solely as a sterol intermediate [2] |
| Quantified Difference | Qualitative – presence vs. absence of LOX‑inhibitory pharmacophore driven by C‑3 oxidation state |
| Conditions | MeSH pharmacological classification (curated database); enzyme target inferred from LOX mechanism |
Why This Matters
Selection of the 3‑ketone form is mandatory for any study targeting lipoxygenase pathways; substitution with the 3‑ol analog will not recapitulate the same pharmacological profile.
- [1] Medical University of Lublin. MeSH Concept Record: 24-Methylenelanosta-8-ene-3beta-one (M0014961). View Source
- [2] PubChem. Compound Summary: Eburicol (CID 12305702). View Source
